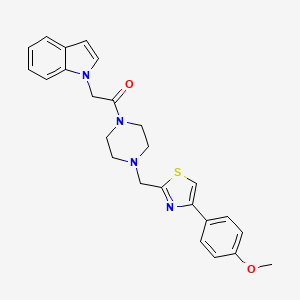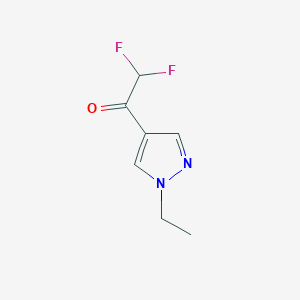![molecular formula C11H13BrO3 B2744188 3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid CAS No. 1369782-01-3](/img/structure/B2744188.png)
3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid” belong to a class of organic compounds known as benzoic acids and derivatives. These are compounds containing a benzene ring which bears at least one carboxyl group .
Synthesis Analysis
The synthesis of such compounds often involves methods like electrophilic aromatic substitution, where a bromine atom and an isobutyl group are introduced to the benzene ring .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of benzoic acid derivatives can vary widely depending on the substituents present on the benzene ring. For example, the bromine atom might make the compound more reactive towards nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be predicted based on its structure. For example, the presence of a carboxyl group suggests that the compound will be acidic .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid and its derivatives play a crucial role in the enantioselective synthesis of β-alanine derivatives, which are β-analogues of aromatic amino acids. These compounds can be synthesized enantioselectively, involving electrophilic attack of synthetic equivalents of aminomethyl groups upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. This process is significant for the production of compounds with potential applications in medicinal chemistry and drug design (Arvanitis et al., 1998).
Antiviral and Cytotoxic Activities
Compounds synthesized from this compound have been evaluated for their antiviral and cytotoxic activities. For instance, derivatives synthesized by condensation processes have shown distinct antiviral activity against viruses like Herpes simplex and vaccinia, indicating their potential for developing new antiviral medications (Selvam et al., 2010).
Materials Science
In materials science, derivatives of this compound have been used in the synthesis of coordination polymers and liquid-crystalline structures. These materials have promising applications in catalysis, molecular recognition, and as components in electronic and photonic devices. For example, multilayered structures of liquid-crystalline complexes derived from benzoic acid derivatives exhibit unique properties that could be harnessed for developing new materials (Kishikawa et al., 2008).
Antimicrobial Activity
The antimicrobial activity of this compound derivatives has also been explored. These compounds have shown effectiveness against various microbial strains, offering a pathway to new antibiotics or preservatives (Tsyalkovsky et al., 2005).
Catalytic Applications
Research has demonstrated that certain derivatives of this compound can be utilized as catalysts in organic reactions. This includes applications in the synthesis of other complex organic molecules, highlighting the versatility and utility of these compounds in facilitating various chemical transformations (Gu et al., 2007).
Mecanismo De Acción
Target of Action
Similar compounds, such as boronic esters, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions .
Mode of Action
Boronic esters, a related class of compounds, are known to undergo various transformations, including oxidations, aminations, halogenations, and c–c bond formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
Boronic esters, a related class of compounds, are known to be involved in a variety of chemical transformations, including homologations, conjunctive cross couplings, and radical-polar crossover reactions .
Pharmacokinetics
It’s worth noting that the stability of similar compounds, such as boronic esters, can pose challenges in terms of their removal at the end of a sequence if required .
Result of Action
Boronic esters, a related class of compounds, have been used in the synthesis of various complex molecules .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,3)15-9-5-7(10(13)14)4-8(12)6-9/h4-6H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZRIQWQRWBSSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2744106.png)

![N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2744109.png)



![9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2744116.png)
![(2Z)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2744120.png)
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2744121.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2744125.png)
![(2Z,4Z)-2-cyano-4-methyl-5-phenyl-N-[2-(trifluoromethyl)phenyl]penta-2,4-dienamide](/img/structure/B2744126.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2744127.png)